molecular formula C10H6F3NO B12967461 1-(Trifluoromethyl)isoquinolin-6-ol

1-(Trifluoromethyl)isoquinolin-6-ol

Cat. No.: B12967461
M. Wt: 213.16 g/mol
InChI Key: VKLLXZXDPMJMFL-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)isoquinolin-6-ol is a chemical building block designed for research and development, particularly in medicinal chemistry. The incorporation of a trifluoromethyl group at the 1-position of the isoquinoline scaffold is a strategic modification, as this group is known to significantly influence the properties of organic molecules by improving their metabolic stability, lipophilicity, and membrane permeability . Isoquinoline derivatives are privileged structures in drug discovery, exhibiting a broad spectrum of biological activities. This compound serves as a key synthetic intermediate for exploring new therapeutic agents. Researchers can utilize this molecule to develop novel compounds for various applications. The presence of the hydroxyl group at the 6-position offers a handle for further synthetic elaboration, allowing for the creation of diverse chemical libraries. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

1-(trifluoromethyl)isoquinolin-6-ol

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9-8-2-1-7(15)5-6(8)3-4-14-9/h1-5,15H

InChI Key

VKLLXZXDPMJMFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(F)(F)F)C=C1O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

  • The synthesis begins with 2-(3-methoxyphenyl)ethan-1-amine as the starting material.
  • This amine undergoes a two-step process to form a tetrahydroisoquinoline intermediate (compound 14a), with a moderate yield of approximately 50%.

Introduction of the Trifluoromethylsulfonamide Group

  • The nitrogen atom of the tetrahydroisoquinoline intermediate is converted into a trifluoromethylsulfonamide group by reaction with triflic anhydride.
  • This step proceeds with a high yield of about 87%, indicating efficient trifluoromethylation at the nitrogen site.

Demethylation to Form the Hydroxyl Group

  • The methoxy group on the aromatic ring is demethylated using boron tribromide (BBr3).
  • This reaction yields the 6-hydroxy derivative (this compound) in a good yield of approximately 90%.

Purification and Characterization

  • The final product is purified by flash chromatography using ethyl acetate/hexane mixtures.
  • Structural confirmation is performed by NMR spectroscopy, showing consistency with previously reported data.

Reaction Scheme Summary

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Formation of tetrahydroisoquinoline intermediate From 2-(3-methoxyphenyl)ethan-1-amine, two steps ~50 Moderate yield, key intermediate
2 Trifluoromethylsulfonamide installation Triflic anhydride, room temperature 87 Efficient trifluoromethylation
3 Demethylation to hydroxyl group Boron tribromide (BBr3) 90 High yield, forms 6-hydroxy group
4 Purification Flash chromatography (EtOAc/Hexane) - Product isolated as pure compound

Alternative and Supporting Methods

  • Other methods reported include the use of trifluoroacetic acid for functional group transformations on isoquinolin-6-ol derivatives, though these are less direct for the trifluoromethylation step.
  • Alkylation and sulfonylation strategies have been explored in related isoquinoline derivatives, providing routes to modify the nitrogen or aromatic positions with trifluoromethyl groups or related functionalities.
  • The Pictet-Spengler reaction remains the cornerstone for constructing the tetrahydroisoquinoline scaffold, which is then functionalized to yield the target compound.

Research Findings and Yields

The described synthetic route has been validated by recent publications with the following key findings:

  • The Pictet-Spengler reaction is reliable for forming the tetrahydroisoquinoline core with moderate to good yields.
  • Triflic anhydride is an effective reagent for introducing the trifluoromethylsulfonamide group on the nitrogen atom.
  • Demethylation with BBr3 is a high-yielding step to convert methoxy groups to hydroxyl groups without degrading the trifluoromethyl functionality.
  • Overall, the multi-step synthesis achieves good overall yields and produces compounds with spectroscopic data consistent with the expected structures.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)isoquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, dihydroisoquinolines, and quinoline derivatives .

Scientific Research Applications

1-(Trifluoromethyl)isoquinolin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)isoquinolin-6-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, affecting their function and activity. This can lead to changes in cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Core Structure Key Properties/Activities Reference
This compound -CF₃ (1), -OH (6) Aromatic isoquinoline Hypothesized high metabolic stability
1-Chloroisoquinolin-6-ol -Cl (1), -OH (6) Aromatic isoquinoline Intermediate for drug synthesis
2-[(CF₃)SO₂]-tetrahydroisoquinolin-6-ol (W23) -SO₂CF₃ (2), -OH (6) Tetrahydroisoquinoline Enhanced polarity, flexible scaffold
1-(Benzimidazolyl)isoquinolin-6-ol (17) Benzimidazole (1), -OH (6) Aromatic isoquinoline Improved A1AR binding vs. parent ligand

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